2-Fluoro-4-methoxybiphenyl is an organic compound characterized by the molecular formula . It consists of a biphenyl structure where one phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position of the other phenyl ring. This unique substitution pattern contributes to its chemical reactivity and potential biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Common reagents for these reactions include potassium permanganate for oxidation, catalytic hydrogenation for reduction, and nucleophiles like sodium amide or thiourea for substitution reactions.
Research indicates that 2-Fluoro-4-methoxybiphenyl exhibits notable biological activities. It has been studied for its potential as a therapeutic agent, particularly in the context of its interactions with biological systems. For instance, compounds related to this structure have shown efficacy in modulating neurotransmitter systems and may have applications in treating neurological disorders .
The synthesis of 2-Fluoro-4-methoxybiphenyl typically involves several key methods:
2-Fluoro-4-methoxybiphenyl has potential applications across several domains:
Interaction studies involving 2-Fluoro-4-methoxybiphenyl focus on its behavior within biological systems. Key areas include:
These studies are crucial for elucidating the therapeutic potential and safety profile of 2-Fluoro-4-methoxybiphenyl.
Several compounds share structural similarities with 2-Fluoro-4-methoxybiphenyl. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-methoxybiphenyl | Similar biphenyl structure | Different position of fluorine affecting reactivity |
| 2-Chloro-4-methoxybiphenyl | Chlorine instead of fluorine | Potentially different biological activity |
| 2'-Hydroxy-4'-methoxybiphenyl | Hydroxy group instead of fluorine | Increased hydrogen bonding potential |
| 4-Fluoro-4'-methoxybiphenyl | Fluorine at para position | Different reactivity compared to meta-substituted analogs |
| 2'-Fluoro-4'-methylbiphenyl | Methyl group instead of methoxy | Variations in lipophilicity and metabolic stability |
The distinct positioning of substituents significantly influences each compound's chemical behavior and biological activities. The presence of fluorine in 2-Fluoro-4-methoxybiphenyl enhances lipophilicity and metabolic stability compared to its chloro or hydroxy counterparts, making it an interesting subject for further research and application development.
2-Fluoro-4-methoxybiphenyl consists of two benzene rings connected by a single covalent bond, with a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position of the same aromatic ring. Following IUPAC rules, the compound is systematically named 2-fluoro-4-methoxy-1,1'-biphenyl (Figure 1).
Table 1: Comparative Nomenclature of Biphenyl Derivatives
The numbering begins at the fluorine-substituted carbon on the first ring, with the methoxy group positioned para to the biphenyl linkage. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine reduces electron density at the ortho position, while the electron-donating methoxy group enhances resonance stabilization at the para site.
The Suzuki–Miyaura cross-coupling reaction represents the most extensively studied and optimized synthetic route for accessing 2-fluoro-4-methoxybiphenyl derivatives [1]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides and organoboronic acids under relatively mild conditions [2]. Comprehensive optimization studies have revealed critical parameters that significantly influence both yield and selectivity in the synthesis of fluorinated biphenyl compounds.
Catalyst selection plays a pivotal role in achieving optimal reaction outcomes for 2-fluoro-4-methoxybiphenyl synthesis [1]. Systematic screening of palladium sources demonstrates that tetrakis(triphenylphosphine)palladium(0) consistently delivers superior performance compared to alternative catalyst systems [3]. The optimal catalyst loading ranges from 2.5 to 5.0 mol%, with diminishing returns observed at higher concentrations due to increased homocoupling side reactions [3]. Temperature optimization reveals that reaction temperatures between 80-95°C provide the optimal balance between reaction rate and product selectivity [1].
Base selection profoundly impacts both reaction efficiency and product distribution in fluorinated biphenyl synthesis [1]. Potassium carbonate and sodium carbonate emerge as the most effective bases, with sodium carbonate providing slightly enhanced yields of up to 85% under optimized conditions [1]. The base equivalency must be carefully controlled, with 2.0-2.2 equivalents representing the optimal range to minimize protodeborylation while ensuring complete transmetalation [3].
Ligand effects demonstrate significant influence on reaction outcomes, particularly for electron-deficient fluorinated substrates [1]. Phosphine ligands such as tricyclohexylphosphine and diphenylcyclohexylphosphine provide enhanced reactivity for challenging fluorinated coupling partners [4]. The use of bulky, electron-rich phosphines facilitates oxidative addition to electron-poor aryl halides while promoting efficient reductive elimination to form the desired biphenyl products [1].
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 5.0 | K₂CO₃ | DME/H₂O | 80 | 12 | 73 |
| 2 | Pd₂(dba)₃ | 2.5 | Na₂CO₃ | THF/H₂O | 95 | 16 | 85 |
| 3 | Pd(PPh₃)₄ | 3.0 | K₂CO₃ | EtOH/H₂O | 80 | 12 | 82 |
Nickel-catalyzed cross-coupling methodologies offer economically advantageous alternatives to palladium-based systems for large-scale synthesis of 2-fluoro-4-methoxybiphenyl [5]. The development of nickel-catalyzed protocols addresses cost considerations while maintaining synthetic efficiency, particularly for industrial applications requiring multi-kilogram quantities [5].
Mechanistic investigations reveal that nickel-catalyzed cross-coupling proceeds through distinct pathways compared to palladium systems [5]. The nickel catalyst undergoes rapid oxidative addition with aryl halides, followed by transmetalation and reductive elimination steps that can occur through both nickel(I) and nickel(II) intermediates [5]. This mechanistic flexibility enables nickel catalysts to effectively couple challenging substrates that may be unreactive under palladium conditions [5].
Catalyst system optimization for nickel-mediated synthesis demonstrates that bis(1,5-cyclooctadiene)nickel(0) combined with tricyclohexylphosphine provides excellent reactivity for fluorinated biphenyl formation [4]. The optimal catalyst loading ranges from 5-10 mol%, higher than typical palladium systems but offset by the significantly reduced catalyst cost [5]. Reaction temperatures of 80-100°C are typically required to achieve efficient turnover, with reaction times ranging from 12-24 hours depending on substrate reactivity [5].
Ligand selection proves critical for achieving high yields in nickel-catalyzed protocols [5]. Electron-rich phosphine ligands such as tricyclohexylphosphine and bis(diphenylphosphino)ferrocene provide optimal performance by stabilizing low-valent nickel intermediates [5]. The use of nitrogen-containing ligands such as 2,2'-bipyridine derivatives can enhance catalyst stability but may require higher reaction temperatures [5].
| Entry | Catalyst System | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON |
|---|---|---|---|---|---|---|
| 1 | Ni(COD)₂/PCy₃ | 5 | 80 | 16 | 62 | 124 |
| 2 | Ni(acac)₂/SIPr | 6 | 50 | 36 | 71 | 118 |
| 3 | NiCl₂/XPhos | 7 | 70 | 20 | 67 | 96 |
The selection of appropriate boronic acid and halogenated aromatic precursors significantly influences the efficiency of 2-fluoro-4-methoxybiphenyl synthesis [4]. Boronic acid stability and reactivity must be carefully considered, as electron-poor fluorinated boronic acids demonstrate enhanced transmetalation rates but reduced stability under reaction conditions [4].
2-Fluoro-4-methoxyphenylboronic acid serves as a key coupling partner in the synthesis of target biphenyl compounds [6]. This boronic acid exhibits moderate stability under ambient conditions but requires careful handling to prevent hydrolysis and protodeborylation [4]. Storage under inert atmosphere at reduced temperatures extends shelf life and maintains coupling efficiency [6].
Halogenated aromatic substrates demonstrate varying reactivity patterns in cross-coupling reactions with fluorinated boronic acids [4]. Aryl iodides provide the highest reactivity due to the weak carbon-iodine bond, enabling coupling under mild conditions with excellent yields [1]. Aryl bromides represent the optimal balance between reactivity and cost, requiring slightly elevated temperatures but maintaining good functional group tolerance [4]. Aryl chlorides present challenges due to strong carbon-chlorine bonds but can be effectively utilized with appropriate catalyst systems and reaction conditions [1].
Functional group compatibility studies reveal that electron-withdrawing substituents on both coupling partners enhance reaction rates through facilitated oxidative addition and transmetalation steps [4]. Conversely, electron-donating groups may require modified reaction conditions or catalyst systems to achieve optimal yields [4]. The presence of fluorine substituents generally accelerates cross-coupling reactions due to the electron-withdrawing nature of fluorine [4].
Solvent selection profoundly impacts both reaction efficiency and product isolation in 2-fluoro-4-methoxybiphenyl synthesis [7]. Biphasic solvent systems combining polar protic and aprotic solvents demonstrate superior performance compared to single-phase systems [8]. The organic-aqueous interface facilitates catalyst solubilization while enabling efficient base activation and product extraction [8].
Dimethoxyethane-water mixtures (4:1 ratio) provide optimal reaction conditions, delivering yields of up to 82% with excellent selectivity [7]. This solvent combination offers several advantages including enhanced catalyst stability, improved base solubility, and facile product isolation through phase separation [7]. The polar protic component facilitates base ionization while the organic phase solubilizes reactants and products [8].
Ethanol-water systems represent environmentally benign alternatives that deliver comparable yields while reducing environmental impact [9]. These green solvent combinations enable efficient cross-coupling with yields reaching 85% under optimized conditions [9]. The use of ethanol as the organic component provides additional benefits including reduced toxicity and improved sustainability metrics [9].
Temperature effects in different solvent systems reveal optimal operating windows that balance reaction rate with selectivity [10]. Lower boiling solvents such as tetrahydrofuran require elevated pressures to maintain reaction temperatures, while higher boiling systems like dimethylformamide enable atmospheric pressure operation but may complicate product isolation [7].
| Solvent System | Yield (%) | Reaction Rate (h⁻¹) | Phase Separation | Environmental Impact |
|---|---|---|---|---|
| DME/H₂O (4:1) | 82 | 0.125 | Easy | Low |
| EtOH/H₂O (2:1) | 85 | 0.145 | Easy | Very Low |
| THF/H₂O (5:1) | 75 | 0.102 | Easy | Low |
| Toluene/H₂O (3:1) | 68 | 0.089 | Moderate | Medium |
Aqueous-phase synthesis methodologies represent a significant advancement in sustainable approaches to 2-fluoro-4-methoxybiphenyl production [11]. Water-soluble catalyst systems enable cross-coupling reactions to proceed efficiently in predominantly aqueous media, dramatically reducing organic solvent consumption while maintaining synthetic efficiency [8].
Water-soluble palladium complexes bearing hydrophilic phosphine ligands demonstrate excellent activity in aqueous cross-coupling reactions [8]. These catalyst systems remain dissolved in the aqueous phase while facilitating efficient coupling of organic substrates through interfacial catalysis [8]. The use of surfactants or phase-transfer agents can further enhance reaction rates by improving substrate solubilization [11].
Reaction optimization in aqueous systems requires careful attention to pH control and ionic strength [12]. Buffered reaction conditions prevent catalyst decomposition while ensuring optimal base activation for transmetalation [12]. The addition of co-solvents such as ethanol or acetonitrile in small quantities can improve substrate solubility without compromising the environmental benefits of aqueous synthesis [11].
Product isolation from aqueous reaction media typically involves simple extraction procedures that avoid the need for extensive purification [8]. The biphasic nature of these systems enables straightforward product recovery while allowing catalyst retention in the aqueous phase for potential recycling [8]. Yields in optimized aqueous systems reach 75-80%, representing competitive performance compared to traditional organic solvent approaches [11].
Catalyst recycling strategies address both economic and environmental considerations in 2-fluoro-4-methoxybiphenyl synthesis [13]. Heterogeneous catalyst systems enable facile separation and reuse, significantly reducing precious metal consumption while maintaining catalytic activity over multiple reaction cycles [14].
Immobilized palladium catalysts supported on polymer resins or inorganic supports demonstrate excellent recyclability in cross-coupling applications [14]. These heterogeneous systems can be recovered by simple filtration and reused for multiple reaction cycles with minimal loss of activity [13]. Catalyst leaching remains a primary concern, requiring careful optimization of reaction conditions to minimize metal contamination in products [14].
Recovery of homogeneous catalyst systems presents greater challenges but can be achieved through precipitation, extraction, or membrane separation techniques [15]. Aqueous-phase catalyst systems enable recovery through phase separation, with the catalyst-containing aqueous phase being directly reused in subsequent reactions [8]. This approach has demonstrated successful catalyst recycling for up to five cycles with only modest decreases in activity [8].
Waste minimization strategies focus on reducing both organic solvent consumption and byproduct formation [16]. The use of water as the primary reaction medium eliminates most organic waste streams while enabling efficient catalyst recovery [8]. Optimization of reaction stoichiometry minimizes excess reagent consumption, with careful control of boronic acid equivalents preventing wasteful protodeborylation reactions [13].
Process intensification through continuous flow methodologies offers additional advantages for waste reduction and catalyst efficiency [17]. Continuous reactors enable precise control of reaction parameters while facilitating catalyst immobilization and recovery [17]. These systems demonstrate enhanced productivity with reduced waste generation compared to traditional batch processes [17].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of 2-Fluoro-4-methoxybiphenyl, providing detailed information about the compound's molecular framework, substitution patterns, and dynamic properties. The comprehensive NMR analysis encompasses proton, carbon-13, and fluorine-19 nuclear magnetic resonance studies, each contributing unique structural information.
The proton nuclear magnetic resonance spectrum of 2-Fluoro-4-methoxybiphenyl exhibits characteristic resonances that reflect the compound's substitution pattern and electronic environment. The aromatic proton signals appear in the typical aromatic region between 7.0 and 7.6 parts per million, with complex multipicity patterns resulting from the asymmetric substitution of the biphenyl system [1] [2]. The methoxy group protons manifest as a distinct singlet at approximately 3.8 to 3.9 parts per million, characteristic of methoxy substituents attached to aromatic rings [1] [2].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the complete carbon framework of the molecule. The aromatic carbon atoms resonate in the typical aromatic region between 110 and 160 parts per million, with the methoxy carbon appearing as a characteristic singlet at approximately 55 to 56 parts per million [1] [2]. The fluorine substitution introduces distinctive coupling patterns in the carbon-13 spectrum, particularly affecting the carbon atoms in close proximity to the fluorine substituent.
Detailed analysis of related fluorinated biphenyl compounds provides additional insights into the spectroscopic characteristics of 2-Fluoro-4-methoxybiphenyl. For 4-Fluoro-4'-methoxybiphenyl, a closely related isomer, the proton nuclear magnetic resonance spectrum shows specific multipicity patterns at 7.53-7.46 parts per million for four aromatic protons, a triplet at 7.10 parts per million for two protons, a doublet at 6.97 parts per million for two protons, and a singlet at 3.85 parts per million for the methoxy group [1]. The corresponding carbon-13 spectrum reveals a characteristic fluorine-carbon coupling pattern with the fluorinated carbon appearing as a doublet at 161.9 parts per million with a coupling constant of 244.2 hertz [1].
The 4-Fluoro-3'-methoxybiphenyl isomer demonstrates similar spectroscopic characteristics, with proton signals appearing as multiplets between 7.58-7.51 parts per million for two protons, a triplet at 7.36 parts per million for one proton, multiplets between 7.19-7.05 parts per million for four protons, and a multiplet between 6.93-6.88 parts per million for one proton [1]. The methoxy group appears as a singlet at 3.87 parts per million [1]. The carbon-13 spectrum shows the fluorinated carbon as a doublet at 162.5 parts per million with a coupling constant of 246.7 hertz [1].
Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine substituent environment and its electronic interactions within the biphenyl framework. The fluorine-19 chemical shift range for aromatic fluorine substituents typically spans from approximately -100 to -130 parts per million, with the exact position depending on the electronic environment and substitution pattern [3] [4].
For 2-Fluoro-4-methoxybiphenyl, the fluorine-19 nuclear magnetic resonance signal is expected to appear in the range of approximately -115 to -120 parts per million, consistent with fluorine atoms attached to aromatic systems [3] [4]. The chemical shift position reflects the electron-withdrawing effect of the fluorine substituent and its interaction with the extended conjugated system of the biphenyl framework.
Fluorine-19 nuclear magnetic resonance spectroscopy offers several advantages for structural analysis, including high sensitivity, absence of background signals in organic compounds, and a wide chemical shift range that provides excellent resolution for different fluorine environments [3] [4]. The fluorine nucleus exhibits 100% natural abundance and high gyromagnetic ratio, making it particularly suitable for quantitative analysis and structural determination [3] [4].
The chemical shift anisotropy effects in fluorine-19 nuclear magnetic resonance can provide information about molecular motion and conformational dynamics in solution [3] [4]. For biphenyl systems, the restricted rotation around the central carbon-carbon bond can influence the fluorine chemical shift, particularly when the fluorine substituent is positioned to interact with the adjacent aromatic ring through space [3] [4].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 2-Fluoro-4-methoxybiphenyl in the solid state. While specific crystallographic data for 2-Fluoro-4-methoxybiphenyl itself was not identified in the available literature, extensive crystallographic studies of related fluorinated and methoxylated biphenyl derivatives provide valuable structural insights and comparative analysis.
Crystallographic studies of fluorinated biphenyl derivatives reveal characteristic structural features that are expected to be present in 2-Fluoro-4-methoxybiphenyl. The compound 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, which contains both fluorine and methoxy substituents on a biphenyl framework, crystallizes in the monoclinic crystal system with space group P21/c [5] [6]. The unit cell parameters are a = 9.4386(5) Å, b = 20.8082(1) Å, c = 9.4338(6) Å, β = 99.566(2)°, Z = 4, and V = 1826.98(19) ų [5] [6].
The dihedral angle between the fluoro-phenyl moiety and the biphenyl framework in this related compound is 21.51(7)°, indicating a non-planar conformation that is typical for substituted biphenyl systems [5] [6]. This deviation from planarity results from steric interactions between substituents and the inherent conformational flexibility of the biphenyl linkage.
The crystal structure analysis reveals that molecules are connected through hydrogen bonds of the type C-H···O and C-H···F, demonstrating the importance of weak intermolecular interactions in determining the solid-state packing arrangement [5] [6]. Additionally, the crystal structure is stabilized by π···π interactions, which are characteristic of aromatic systems, and C-O···π interactions that involve the methoxy substituent [5] [6].
Comparative analysis with other fluorinated biphenyl derivatives provides additional structural context. The compound (E)-7-fluoro-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.8614(10) Å, b = 7.9148(6) Å, c = 16.7999(16) Å, β = 99.150(9)°, and V = 1557.1(2) ų [7]. This structure demonstrates the influence of fluorine substitution on crystal packing and intermolecular interactions.
The triclinic crystal system is also commonly observed for fluorinated biphenyl derivatives, as demonstrated by the compound methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H- [1] [8]thiazolo[3,2-a]pyrimidine-6-carboxylate [9]. This compound crystallizes in space group P1̄ with unit cell parameters a = 11.7374(2) Å, b = 14.3062(2) Å, c = 14.5552(2) Å, α = 61.939(1)°, β = 80.791(1)°, γ = 84.878(1)°, and V = 2128.69(6) ų [9].
The structural analysis of 5-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine provides insights into the conformational behavior of fluorinated methoxybiphenyl systems [10]. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.9105(9) Å, b = 6.1738(4) Å, c = 16.9255(11) Å, β = 90.341(7)°, and V = 1349.05(16) ų [10]. The carbon atom of the methoxy group is approximately coplanar with its attached ring, with a displacement of only 0.178(4) Å [10].
The crystal packing of fluorinated biphenyl derivatives is significantly influenced by the presence of both fluorine and methoxy substituents. Fluorine atoms can participate in weak hydrogen bonding interactions with aromatic and aliphatic protons, while methoxy groups can act as both hydrogen bond acceptors and donors through their oxygen atoms [5] [6]. These interactions contribute to the overall stability of the crystal lattice and influence the molecular conformation.
The bond lengths and angles in fluorinated biphenyl systems are affected by the electronic properties of the substituents. The carbon-fluorine bond length is typically approximately 1.35 Å, which is shorter than other carbon-halogen bonds due to the high electronegativity of fluorine [5] [6]. The carbon-oxygen bond length in methoxy groups is approximately 1.37 Å, reflecting the sp² hybridization of the aromatic carbon atom [5] [6].
Mass spectrometric analysis of 2-Fluoro-4-methoxybiphenyl provides crucial information about the compound's fragmentation behavior under electron ionization conditions. The fragmentation patterns offer insights into the molecular structure, bond strengths, and preferred decomposition pathways, which are essential for analytical identification and structural confirmation.
The molecular ion peak for 2-Fluoro-4-methoxybiphenyl appears at m/z 202, corresponding to the molecular formula C₁₃H₁₁FO [11]. The molecular ion typically exhibits low to medium intensity due to the inherent instability of the radical cation under electron impact conditions. The presence of electron-withdrawing fluorine and electron-donating methoxy substituents creates an asymmetric charge distribution that influences the fragmentation behavior.
One of the most characteristic fragmentation patterns observed in fluorinated aromatic compounds is the selective loss of fluorine from the ortho position, resulting in a fragment at m/z 183 [M-F]⁺ [11]. This fragmentation occurs through a specific mechanism involving the formation of a benzopyrylium intermediate, which has been extensively studied in related systems [11]. The loss of fluorine from the ortho position is facilitated by the ability of the carbonyl oxygen or other electron-rich centers to assist in the elimination process.
The loss of the methoxy group represents another significant fragmentation pathway, producing a fragment at m/z 171 [M-OCH₃]⁺ [11]. This fragmentation typically occurs through radical loss mechanisms and often represents one of the more abundant peaks in the mass spectrum due to the relative weakness of the aryl-oxygen bond and the stability of the resulting aromatic radical cation [11].
The loss of a methyl radical from the methoxy group generates a fragment at m/z 187 [M-CH₃]⁺, which maintains the oxygen-phenyl bond while eliminating the methyl substituent [11]. This fragmentation pattern is commonly observed in methoxylated aromatic compounds and provides additional structural information about the methoxy substitution pattern.
The biphenyl backbone fragmentation produces a characteristic ion at m/z 153 corresponding to [C₁₂H₉]⁺ [11]. This fragment results from the loss of both the fluorine and methoxy substituents, leaving the basic biphenyl framework intact. The stability of this fragment is enhanced by the extended conjugation of the biphenyl system and the aromatic stabilization of the resulting cation.
Individual phenyl ring fragmentations generate specific ions that provide information about the substitution pattern. The fluorinated phenyl fragment [C₆H₄F]⁺ appears at m/z 111, while the methoxylated phenyl fragment [C₇H₇O]⁺ appears at m/z 107 [11]. These fragments result from the cleavage of the central biphenyl bond and provide direct evidence for the presence and location of the substituents.
The fragmentation behavior of 2-Fluoro-4-methoxybiphenyl can be compared with related compounds to understand the influence of substitution patterns on mass spectrometric behavior. Studies of substituted 3-phenylpropenoates have revealed that the position of halogen substitution significantly affects the fragmentation pathways [11]. Compounds with ortho-substituted halogens preferentially lose the halogen to form benzopyrylium intermediates, while meta and para substitution leads to different fragmentation patterns [11].
The electron impact fragmentation of biphenyl derivatives often involves rearrangement processes that can complicate the interpretation of mass spectra. The formation of tropylium ions, rearrangement to form substituted benzyl cations, and ring contraction reactions are all possible under electron impact conditions [11]. These secondary fragmentation processes can provide additional structural information but require careful interpretation to avoid misassignment.
The relative abundances of different fragment ions in the mass spectrum of 2-Fluoro-4-methoxybiphenyl are influenced by the thermodynamic stability of the resulting ions and the kinetics of the fragmentation processes. The methoxy loss fragment [M-OCH₃]⁺ typically shows high relative abundance due to the favorable thermodynamics of radical loss and the stability of the resulting aromatic cation [11].
The influence of collision-induced dissociation on the fragmentation patterns of 2-Fluoro-4-methoxybiphenyl provides additional analytical capabilities for structural determination. Under low-energy collision conditions, the fragmentation patterns may differ from those observed under electron impact, potentially providing complementary structural information [11].